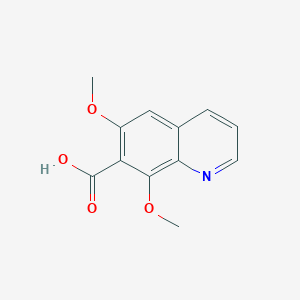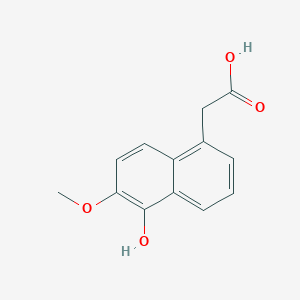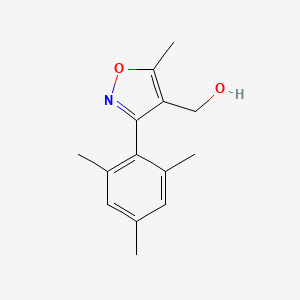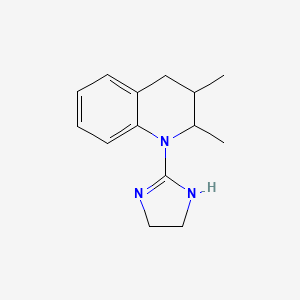![molecular formula C11H14N4O2 B11875538 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The presence of a morpholino group and a methyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired pyrrolo[2,3-d]pyrimidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the morpholino or methyl groups are attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer and antiviral activities
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused ring system and are known for their kinase inhibitory properties.
Uniqueness
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. Additionally, the methyl group can influence its chemical reactivity and interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6-methyl-2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O2/c1-7-6-8-9(12-7)13-11(14-10(8)16)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H2,12,13,14,16) |
InChI Key |
BJXLMQSOZLFTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(NC2=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




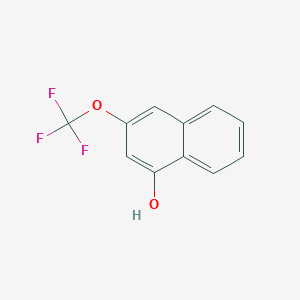

![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)





